1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one
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Description
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
Stereoselective synthesis plays a critical role in the development of potent inhibitors for various biological targets. For instance, the stereospecific synthesis of active metabolites of the potent PI3 kinase inhibitor PKI-179 demonstrates the importance of stereochemistry in drug development. This process involves the stereospecific hydroboration and stereoselective reduction sequences, highlighting the intricate control over molecular configuration required to achieve desired biological activities (Chen et al., 2010).
Muscarinic Activities
The synthesis and evaluation of quinuclidin-3-yltriazole and -tetrazole derivatives provide insights into the potency and efficacy of compounds as muscarinic ligands. This research demonstrates how structural modifications, such as the attachment of azole moieties to the azabicyclic ring, can significantly affect the biological activity of compounds. Such studies are crucial for the design of new therapeutics targeting the muscarinic receptors (Wadsworth et al., 1992).
Nanoparticle Synthesis
The use of hetero-bicyclic compounds in the synthesis of nanoparticles is another application area. For example, a hetero bicyclic compound was utilized as a reducing and stabilizing agent in the preparation of zinc nanoparticles. This illustrates the versatility of such compounds in materials science, particularly in the synthesis of nanoparticles with specific morphologies and properties (Pushpanathan & Kumar, 2014).
Crystal Structure Analysis
Investigations into the crystal structures of compounds like L-cocaine's gold(III) tetrachloride salt reveal intricate details about molecular interactions and configurations. Such studies are essential for understanding the physical and chemical properties of substances, which can inform their practical applications and handling (Wood, Brettell, & Lalancette, 2007).
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-3-2-4-17(9-13)24-12-18(23)22-14-5-6-15(22)11-16(10-14)21-8-7-19-20-21/h2-4,7-9,14-16H,5-6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPVOFPVSGULFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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